molecular formula C12H25NO B15328357 n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine

Cat. No.: B15328357
M. Wt: 199.33 g/mol
InChI Key: NNQWKJQLSPRRIU-UHFFFAOYSA-N
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Description

n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine: is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a 2-methoxyethyl group and a propan-2-amine moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine typically involves the reaction of cyclopentylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecular architectures.

Biology: In biological research, the compound can be used as a probe to study the interactions of amine-containing molecules with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The presence of the methoxyethyl group and the amine moiety allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • n-((1-(2-Hydroxyethyl)cyclopentyl)methyl)propan-2-amine
  • n-((1-(2-Ethoxyethyl)cyclopentyl)methyl)propan-2-amine
  • n-((1-(2-Methylthioethyl)cyclopentyl)methyl)propan-2-amine

Uniqueness: The presence of the methoxyethyl group in n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine imparts unique chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. This makes it distinct from its analogs, which may have different substituents leading to variations in their chemical behavior and applications.

Biological Activity

The compound n-((1-(2-Methoxyethyl)cyclopentyl)methyl)propan-2-amine, also referred to as a derivative of propan-2-amine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H19_{19}N
  • Molecular Weight : 205.3 g/mol
  • Functional Groups : Aliphatic amine, ether

The presence of the methoxyethyl and cyclopentyl groups contributes to the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds structurally similar to this amine have demonstrated significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-468. In a study evaluating a library of compounds, certain derivatives exhibited notable cytotoxicity, suggesting that modifications in the side chains can enhance biological efficacy .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways. Molecular docking studies indicated that similar compounds bind effectively to the active sites of topoisomerase I (TOPO I), an enzyme crucial for DNA replication and repair. This binding can disrupt cancer cell proliferation by inhibiting DNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research has shown that variations in the alkoxy group significantly affect potency and selectivity for biological targets:

CompoundStructural ModificationEC50_{50} (nM)Target
1Methyl group on side chain414GPR88
2Ethyl group on side chain195GPR88
3Propyl group on side chain634GPR88

These findings indicate that increasing the length or branching of the alkoxy substituent can enhance receptor affinity and improve therapeutic outcomes .

Case Studies

Several case studies have documented the pharmacological profiles of compounds related to this compound:

  • Case Study on Breast Cancer :
    • Objective : Evaluate cytotoxicity against breast cancer cell lines.
    • Findings : Compounds with similar structures showed significant inhibition of cell growth, with some achieving over 70% inhibition at low concentrations.
  • Case Study on Neuroprotective Effects :
    • Objective : Investigate potential neuroprotective properties.
    • Findings : Animal models demonstrated that certain derivatives improved cognitive function in models of ischemic brain injury, suggesting a role in neuroprotection .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclopentyl]methyl]propan-2-amine

InChI

InChI=1S/C12H25NO/c1-11(2)13-10-12(8-9-14-3)6-4-5-7-12/h11,13H,4-10H2,1-3H3

InChI Key

NNQWKJQLSPRRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1(CCCC1)CCOC

Origin of Product

United States

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